molecular formula C10H6ClF3N4OS B14588167 N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea CAS No. 61516-34-5

N-(3-Chlorophenyl)-N'-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

Cat. No.: B14588167
CAS No.: 61516-34-5
M. Wt: 322.69 g/mol
InChI Key: UXWMLTKTEXZVGG-UHFFFAOYSA-N
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Description

N-(3-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is a chemical compound that belongs to the class of thiadiazole derivatives. This compound is known for its unique structural features, which include a chlorophenyl group and a trifluoromethyl-substituted thiadiazole ring. These structural elements contribute to its distinct chemical and physical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea typically involves the reaction of 3-chloroaniline with 5-(trifluoromethyl)-1,3,4-thiadiazole-2-amine in the presence of a suitable coupling agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under reflux conditions. The use of a base, such as triethylamine, can facilitate the coupling reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(3-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

    Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.

Major Products:

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted ureas or thioureas.

Scientific Research Applications

N-(3-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(3-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

  • 3-Nitro-5-(trifluoromethyl)benzoic acid
  • 3-Fluoro-5-(trifluoromethyl)benzoic acid
  • 4-(Trifluoromethyl)acetophenone

Comparison: N-(3-Chlorophenyl)-N’-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea is unique due to the presence of both a chlorophenyl group and a trifluoromethyl-substituted thiadiazole ring. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to other similar compounds. The trifluoromethyl group, in particular, enhances the compound’s lipophilicity and metabolic stability, making it a valuable candidate for various applications.

Properties

CAS No.

61516-34-5

Molecular Formula

C10H6ClF3N4OS

Molecular Weight

322.69 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]urea

InChI

InChI=1S/C10H6ClF3N4OS/c11-5-2-1-3-6(4-5)15-8(19)16-9-18-17-7(20-9)10(12,13)14/h1-4H,(H2,15,16,18,19)

InChI Key

UXWMLTKTEXZVGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC(=O)NC2=NN=C(S2)C(F)(F)F

Origin of Product

United States

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